Cas no 77894-16-7 ([1,1'-Biphenyl]-4-aceticacid, 4'-chloro-2-methoxy-)
77894-16-7 structure
Product Name:[1,1'-Biphenyl]-4-aceticacid, 4'-chloro-2-methoxy-
Numero CAS:77894-16-7
MF:C15H13ClO3
MW:276.714923620224
CID:565096
PubChem ID:53814
Update Time:2025-04-19
[1,1'-Biphenyl]-4-aceticacid, 4'-chloro-2-methoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-4-aceticacid, 4'-chloro-2-methoxy-
- 2-[4-(4-chlorophenyl)-3-methoxyphenyl]acetic acid
- 4'-Chloro-6-methoxy-4-biphenylacetic acid
- (1,1'-Biphenyl)-4-acetic acid, 4'-chloro-2-methoxy-
- 4-BIPHENYLACETIC ACID, 4'-CHLORO-6-METHOXY-
- 4'-Chloro-2-methoxy-(1,1'-biphenyl)-4-acetic acid
- AC1L1FOU
- AG-H-12285
- BRN 5052428
- CHEMBL7288
- DTXSID00228520
- SCHEMBL11363872
- 77894-16-7
-
- Inchi: 1S/C15H13ClO3/c1-19-14-8-10(9-15(17)18)2-7-13(14)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18)
- Chiave InChI: KCDIBJVGCJHBGU-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C1C=CC(CC(=O)O)=CC=1OC
Proprietà calcolate
- Massa esatta: 276.05539
- Massa monoisotopica: 276.055322
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 300
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.268
- Punto di ebollizione: 414.7°C at 760 mmHg
- Punto di infiammabilità: 204.6°C
- Indice di rifrazione: 1.589
- PSA: 46.53
[1,1'-Biphenyl]-4-aceticacid, 4'-chloro-2-methoxy- Letteratura correlata
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
77894-16-7 ([1,1'-Biphenyl]-4-aceticacid, 4'-chloro-2-methoxy-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso